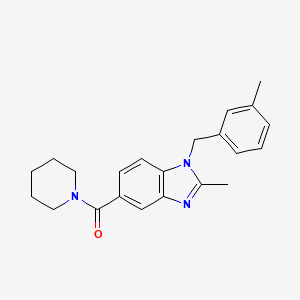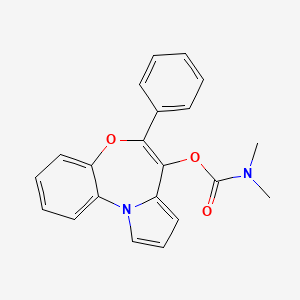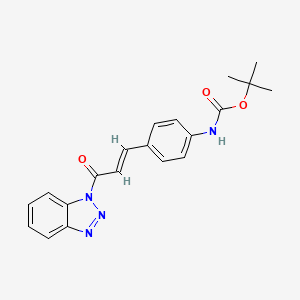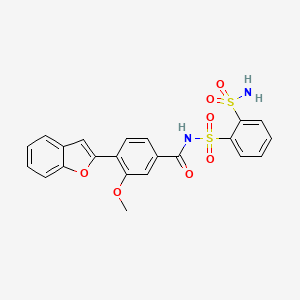
Betais-sulfonylamino derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Betais-sulfonylamino derivative 1 is a small molecular drug known for its potential therapeutic applications. It is recognized for its role as a microsomal prostaglandin E2 synthase-1 inhibitor, which has implications in various inflammatory conditions . This compound is part of the sulfonamide class, which has a rich history of use in medicinal chemistry due to its diverse biological activities .
Preparation Methods
The synthesis of Betais-sulfonylamino derivative 1 typically involves the reaction between primary or secondary amines and sulfonyl chloride in the presence of organic or inorganic bases . This method is effective, although the nucleophilicity of amines can vary depending on the groups attached to them. Industrial production methods often involve optimizing these reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Betais-sulfonylamino derivative 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides .
Scientific Research Applications
Betais-sulfonylamino derivative 1 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its role as a microsomal prostaglandin E2 synthase-1 inhibitor makes it valuable in studying inflammatory pathways.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
The mechanism of action of Betais-sulfonylamino derivative 1 involves the inhibition of microsomal prostaglandin E2 synthase-1. This enzyme is crucial in the biosynthesis of prostaglandin E2, a mediator of inflammation. By inhibiting this enzyme, the compound reduces the production of prostaglandin E2, thereby exerting anti-inflammatory effects . The molecular targets and pathways involved include the cyclooxygenase pathway and the downstream signaling of prostaglandin receptors .
Comparison with Similar Compounds
Betais-sulfonylamino derivative 1 can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: Used primarily as an antibacterial agent.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Sulfadiazine: Often used in combination with pyrimethamine for the treatment of toxoplasmosis.
What sets this compound apart is its specific inhibition of microsomal prostaglandin E2 synthase-1, which is not a common target for the other sulfonamide derivatives .
Properties
Molecular Formula |
C22H18N2O7S2 |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
4-(1-benzofuran-2-yl)-3-methoxy-N-(2-sulfamoylphenyl)sulfonylbenzamide |
InChI |
InChI=1S/C22H18N2O7S2/c1-30-18-13-15(10-11-16(18)19-12-14-6-2-3-7-17(14)31-19)22(25)24-33(28,29)21-9-5-4-8-20(21)32(23,26)27/h2-13H,1H3,(H,24,25)(H2,23,26,27) |
InChI Key |
JTTOZXONFHYBAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NS(=O)(=O)C2=CC=CC=C2S(=O)(=O)N)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


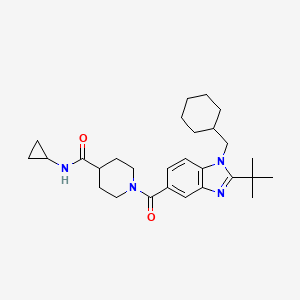

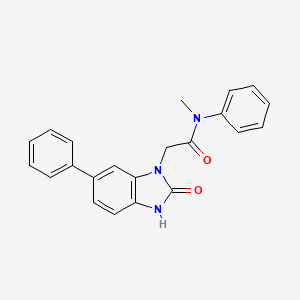
![N-(3-Chloro-4-fluoro-phenyl)-2-{2,6-dichloro-3-[(2,2-dimethyl-propionylamino)-methyl]-phenylamino}-6-(2-fluoroethoxy)-1-methyl-1H-benzimidazole-5-carboxylic acid amide](/img/structure/B10833090.png)
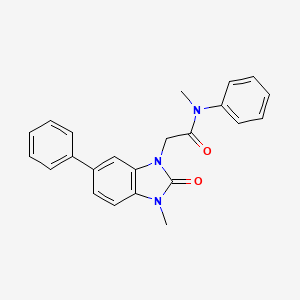
![Benzo[d]oxazol-2(3H)-one derivative 2](/img/structure/B10833094.png)

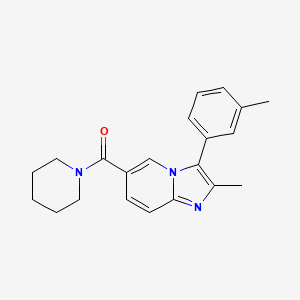
![(2-Fluoro-2-methylpropyl) 4-acetyl-3-methyl-7-[1-(oxetan-3-yl)pyrazol-4-yl]-2,3-dihydroquinoxaline-1-carboxylate](/img/structure/B10833104.png)
